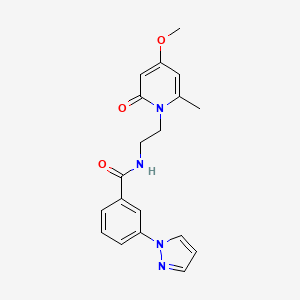

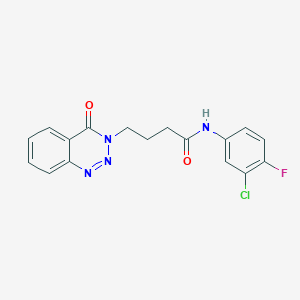

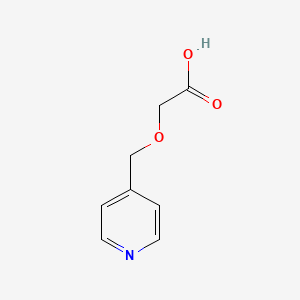

![molecular formula C28H25ClN2O4 B2935325 Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-58-8](/img/structure/B2935325.png)

Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a chemical compound with the molecular formula C28H25ClN2O4 . It contains a total of 64 bonds, including 39 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 secondary amide .

Synthesis Analysis

The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. One method involves the condensation of a carboxylic acid moiety with a substituted amine, such as 2,4,4-trimethoxybutan-1-amine, under reflux conditions. This is followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes two benzyl groups, a chlorophenyl group, and a carboxylate group attached to a pyrrole core .Chemical Reactions Analysis

Pyrrole derivatives are known to be highly reactive, particularly at the C2 and C5 positions. They can undergo a variety of chemical reactions, including C-H bond functionalization .Physical And Chemical Properties Analysis

The compound has a molecular weight of 488.97 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Insecticidal Activity

Studies have explored the stereochemical basis of insecticidal activity in related carbamoylated and acylated pyrazolines, highlighting the importance of the stereochemistry and functional groups in determining insecticidal efficacy. Such research suggests that derivatives of pyrrolo[3,4-c]pyrrole, through modification at specific positions, could exhibit significant insecticidal properties against common pests like American cockroaches and house flies under various synergistic conditions with metabolic inhibitors (Hasan et al., 1996).

Antitumoral Agents

The crystal structure determination of chain-functionalized pyrroles via synchrotron X-ray powder diffraction has provided insights into the structural basis for the antitumoral activity of certain pyrrole derivatives. These findings suggest that modifications to the pyrrole structure, similar to those in the subject compound, could enhance antitumoral properties, making these compounds potential candidates for cancer therapy (Silva et al., 2012).

Catalysis in Organic Synthesis

Research on pyrrolide-imine benzyl complexes of zirconium and hafnium has demonstrated the efficiency of these complexes in ethylene polymerization catalysis. This suggests that pyrrolo[3,4-c]pyrrole derivatives, through specific structural modifications, could serve as ligands or catalysts in similar polymerization processes, potentially offering new pathways for the synthesis of polymeric materials (Matsui et al., 2004).

properties

IUPAC Name |

methyl 3,5-dibenzyl-1-(3-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-9-4-2-5-10-18)23-22(24(30-28)20-13-8-14-21(29)15-20)25(32)31(26(23)33)17-19-11-6-3-7-12-19/h2-15,22-24,30H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBCZWFQBKGIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

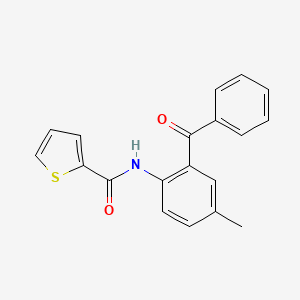

![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)

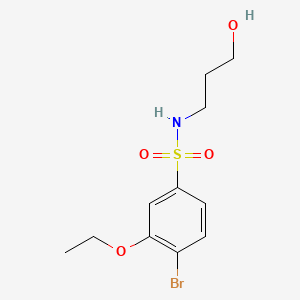

![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)

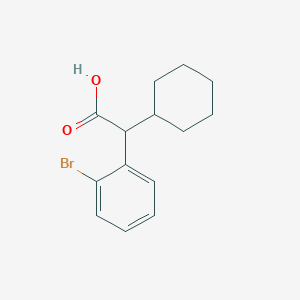

![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)